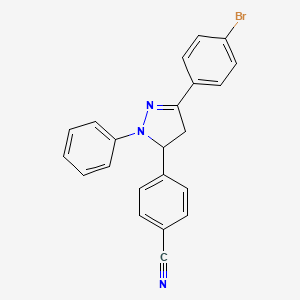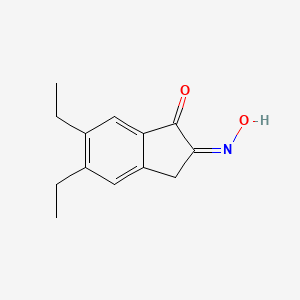
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with diethyl groups and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with ethylbenzene, which undergoes a Friedel-Crafts acylation using propionyl chloride to form a propionyl-substituted benzene derivative.
Cyclization: The propionyl derivative is then cyclized to form an indanone structure.
Substitution: The indanone is further substituted with diethyl groups at the 5 and 6 positions through a series of acetylation and reduction steps.
Hydroxyimino Formation: Finally, the hydroxyimino group is introduced by reacting the indanone with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diethyl-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted indanone derivatives depending on the reagents used.
Scientific Research Applications
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways and neurotransmitter systems, making it relevant in the study of neuroprotective agents.
Comparison with Similar Compounds
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine: This compound is structurally similar but lacks the hydroxyimino group, making it less reactive in certain biochemical assays.
5-{2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-2-oxo-1,2-dihydro-8-quinolinyl β-D-glucopyranosiduronic acid: This compound has a more complex structure and is used in different applications, particularly in medicinal chemistry.
Uniqueness
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12- |
InChI Key |
YIJFICBDKBCFAB-OWBHPGMISA-N |
Isomeric SMILES |
CCC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)CC |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)
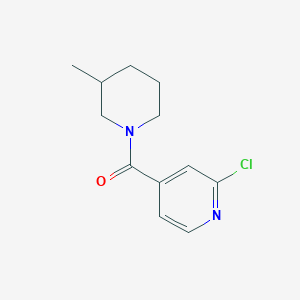
![N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13358524.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
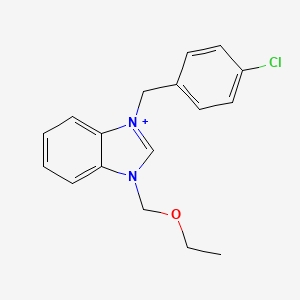
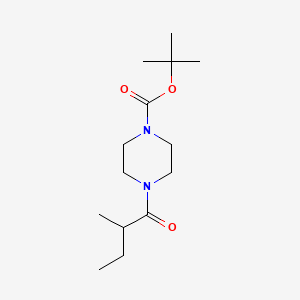
![1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13358546.png)
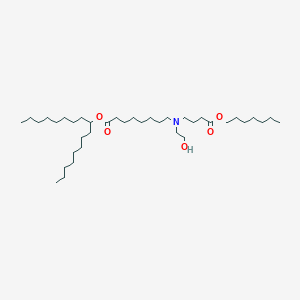
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B13358549.png)
![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13358555.png)
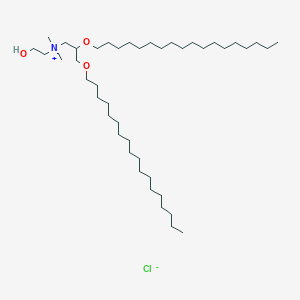
![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)
![2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13358567.png)
